molecular formula C13H14BNO3 B567670 (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid CAS No. 1356087-42-7

(6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid

Cat. No.: B567670
CAS No.: 1356087-42-7
M. Wt: 243.069
InChI Key: XFSHWFVWTSYSGZ-UHFFFAOYSA-N
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Description

(6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with a benzyloxy group at the 6-position and a methyl group at the 5-position, along with a boronic acid functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halopyridine and a boronic ester or boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronate esters, boronic anhydrides, and various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form biaryl compounds .

Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in drug discovery .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable complexes with diols and other molecules makes it useful in various applications .

Mechanism of Action

The mechanism of action of (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes or alter the function of proteins. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: The presence of the benzyloxy group at the 6-position and the methyl group at the 5-position of the pyridine ring in (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid provides unique steric and electronic properties. These properties can influence the compound’s reactivity and its ability to form specific interactions with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(5-methyl-6-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSHWFVWTSYSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695532
Record name [6-(Benzyloxy)-5-methylpyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-42-7
Record name B-[5-Methyl-6-(phenylmethoxy)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356087-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Benzyloxy)-5-methylpyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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